Diallyldichlorosilane
Overview
Description
Diallyldichlorosilane is an organosilicon compound . It is related to silane and used in many chemical processes . Each such chemical has at least one silicon-chlorine (Si−Cl) bond .
Synthesis Analysis
This compound is produced by the Direct process . The reaction of methyl chloride with a silicon-copper alloy . Each of these three methylchlorosilanes are common reagents in organosilicon chemistry .Molecular Structure Analysis
The molecular formula of this compound is C6H10Cl2Si . It is a liquid substance .Chemical Reactions Analysis
The methylchlorosilanes react with water to produce hydrogen chloride, giving siloxanes . Many compounds containing Si-Cl bonds can be converted to hydrides using lithium aluminium hydride .Physical and Chemical Properties Analysis
This compound has a molecular weight of 181.13500 and a density of 1.027g/cm3 . It has a boiling point of 162.5ºC at 760mmHg .Scientific Research Applications
Soil Water Repellency Enhancement
Diallyldichlorosilane derivatives, such as Dimethyldichlorosilane, have been utilized as hydrophobizing agents to enhance the water repellency of soils. This application is particularly relevant in geotechnical engineering for creating water-repellent soil barriers or for ground improvement efforts. The effectiveness of such treatments is influenced by soil composition, including organic matter and moisture content, which can affect the degree of water repellency achieved (S. Y. Ng & S. Lourenço, 2016).
Tissue Engineering and Cell Organization
Materials with patterned surface chemistry, including Dimethyldichlorosilane, have been used to guide the spatial distribution and organization of mammalian cells on substrates. This approach is instrumental in tissue engineering, where it's crucial to control cell placement and function for the development of biomaterials and artificial tissues. The process involves using patterned alkylsiloxanes to create preferential sites for cell attachment, influencing cell behavior and tissue formation (K. Healy et al., 1996).
Hydrolysis and Polymerization Processes
The hydrolysis of this compound and similar compounds has been studied for the synthesis of dialkyldihydroxysilanes. These reactions are crucial in the development of silicone-based materials and polymers. The yield and efficiency of these processes are influenced by the steric hindrance of the alkyl groups attached to the silicon atom, which can lead to the formation of various siloxane compounds with potential applications in materials science (K. Andrianov & B. Izmailov, 1966).
Antibacterial and Bioactive Materials
Complexes of Dimethyldichlorosilane with Schiff bases have been explored for their antibacterial properties. These materials demonstrate potential as bioactive coatings or components in medical devices and implants, offering a pathway to reduce bacterial infections associated with such devices. The silane complexes exhibit enhanced antibacterial activity compared to their free ligand counterparts, highlighting the role of silicon compounds in developing antimicrobial surfaces (T. Aminabhavi et al., 1985).
Surface Modification and Biocompatibility
Surface treatments with Dimethyldichlorosilane derivatives have been employed to modify the adsorption properties of materials, particularly to prevent protein adsorption and platelet adhesion. These modifications are critical in biomedical applications, where the non-fouling properties of surfaces can significantly impact the performance and longevity of biomedical implants and devices. The ability to tailor surface chemistry with silanes offers a route to improve material biocompatibility and functionality (M. Amiji & K. Park, 1992).
Safety and Hazards
Mechanism of Action
Mode of Action
For example, they can react with water to produce hydrogen chloride and siloxanes .
Biochemical Pathways
For instance, they can affect the synthesis of certain proteins and enzymes
Pharmacokinetics
The excretion of these compounds can occur through the urine and feces .
Result of Action
For example, they can affect cell proliferation and can interact with various cellular structures .
Action Environment
The action, efficacy, and stability of Diallyldichlorosilane can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of this compound, producing hydrogen chloride and siloxanes . Additionally, the safety data sheet for this compound suggests that it should be stored in a cool place and kept away from heat, open flames, and sparks .
Properties
IUPAC Name |
dichloro-bis(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHVUWHCBXMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063114 | |
Record name | Diallyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3651-23-8 | |
Record name | Dichlorodi-2-propen-1-ylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3651-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichlorodi-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichlorodi-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyldichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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